4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene
Overview
Description
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene, also known as Dibutyldithiocarbamate, is an organic compound with the chemical formula C12H19NS2 and a molecular weight of 241.41 g/mol. This compound is widely used as a chelating agent in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene typically involves the reaction of 1,2-dimethylbenzene with 2-aminobutanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions where the amino or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene has several scientific research applications:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Investigated for its potential role in biological systems as a metal ion chelator.
Medicine: Explored for its potential therapeutic applications due to its ability to bind metal ions.
Industry: Utilized in the production of rubber and other polymers as a stabilizer.
Mechanism of Action
The mechanism of action of 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene involves its ability to chelate metal ions. The amino and sulfanyl groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the removal of metal ions from biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Dimercaprol: Used in medicine for chelation therapy.
Penicillamine: Utilized for its metal-binding properties in medical treatments.
Uniqueness
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various industrial and research applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfanylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-4-11(13)8-14-12-6-5-9(2)10(3)7-12/h5-7,11H,4,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIHLAIYXOLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=CC(=C(C=C1)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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